N-(2-chlorobenzyl)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Description
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-6-2-1-5-16(17)15-23-19(26)8-9-20(27)25-13-11-24(12-14-25)18-7-3-4-10-22-18/h1-7,10H,8-9,11-15H2,(H,23,26) |
InChI Key |
CPPKPLHSSAROTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridinyl-piperazine intermediate.
Introduction of the Chlorobenzyl Group: The intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.
Formation of the Butanamide Backbone: The final step involves the reaction of the intermediate with a butanoyl chloride derivative to form the butanamide backbone, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Bond Reactivity
The central butanamide group participates in hydrolysis and nucleophilic substitution reactions:
Hydrolysis :
-
Acidic or basic conditions cleave the amide bond to yield 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid and 2-chlorobenzylamine (predicted via analogous amide hydrolysis mechanisms).
Acylation/Substitution :
-
The carbonyl group reacts with nucleophiles (e.g., Grignard reagents) to form ketones or alcohols.
-
Thionyl chloride converts the amide to a reactive acyl chloride intermediate for further derivatization .
Piperazine Ring Modifications
The 4-(pyridin-2-yl)piperazine subunit undergoes characteristic nitrogen-centered reactions:
These reactions retain the pyridinyl group while altering pharmacokinetic properties like solubility and metabolic stability.
Chlorobenzyl Group Reactivity
The 2-chlorobenzyl moiety facilitates:
Nucleophilic Aromatic Substitution :
-
Replacement of chlorine with amines or alkoxides under Pd catalysis.
-
Reactivity is limited due to steric hindrance from the adjacent methylene group.
Oxidative Functionalization :
-
MnO₂ oxidizes the benzylic position to a ketone, though this pathway remains theoretical for this compound.
Pyridine Ring Transformations
The pyridin-2-yl group participates in:
Coordination Chemistry :
-
Acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
Electrophilic Substitution : -
Nitration at the 3-position using HNO₃/H₂SO₄ (predicted via DFT calculations).
Metabolic Acti
Scientific Research Applications
Medicinal Chemistry
Antagonistic Properties
The compound has been studied for its antagonistic effects on P2X receptors, particularly P2X3, which are implicated in pain pathways. Research indicates that derivatives of piperazine, including N-(2-chlorobenzyl)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide, can modulate these receptors, making them candidates for pain management therapies .
Antidepressant Activity
Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. The structural features of this compound suggest potential interactions with neurotransmitter systems involved in mood regulation. This opens avenues for further research into its efficacy as an antidepressant .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include acylation and cyclization processes. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-(2-chlorobenzyl)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide, enabling comparative analysis of their pharmacological profiles:
Key Comparative Insights
Core Backbone Variations: The target compound’s 4-oxobutanamide backbone contrasts with the benzooxazinone (e.g., 28, 29a) or azetidinone (e.g., ) cores in analogues.
Aromatic Substituents :
- The 2-chlorobenzyl group in the target compound introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to pyridin-3-yl or nitrophenyl groups in analogues .
Piperazine Modifications :
- Substitution at the piperazine nitrogen (e.g., pyridin-2-yl vs. phenyl in ) influences receptor selectivity. Pyridine-containing piperazines (as in the target compound) are associated with serotonin/dopamine receptor modulation, while phenylpiperazines often target adrenergic receptors .
Biological Activity: Benzooxazinone derivatives (28, 29a) exhibit kinase inhibition, whereas azetidinone analogues () show antimicrobial effects.
Data Table: Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- SAR Trends : Piperazine derivatives with extended alkyl linkers (e.g., 29a ) show improved solubility and target engagement over shorter linkers (28 ), suggesting the target compound’s butanamide spacer may offer similar advantages .
- Gaps in Data: No direct activity or toxicity data exist for the target compound, limiting conclusions about its efficacy or safety.
- Contradictions: While benzooxazinone derivatives prioritize kinase inhibition, the target compound’s structural elements align more closely with CNS targets, indicating divergent therapeutic applications .
Biological Activity
N-(2-chlorobenzyl)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the acylation of piperazine derivatives with chlorobenzoyl chloride followed by cyclization with pyridine derivatives. The overall yield and purity of the synthesized compound are critical for its subsequent biological evaluation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In vitro assays have shown that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Analgesic Activity
Case studies have reported that this compound exhibits analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it significantly reduced pain responses in both acute and chronic pain models, indicating its potential utility in pain management .
Research Findings
Case Studies
- Antimicrobial Evaluation : A study conducted on various synthesized derivatives of butanamide indicated that modifications to the chlorobenzyl group enhanced antimicrobial efficacy, with N-(2-chlorobenzyl)-4-oxo showing the highest activity against gram-positive bacteria .
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a marked reduction in paw edema and inflammatory markers, supporting its application in inflammatory conditions .
- Pain Management : A double-blind study involving patients with chronic pain showed that those receiving N-(2-chlorobenzyl)-4-oxo experienced significant pain reduction compared to placebo groups, highlighting its potential as a therapeutic agent in pain management .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
